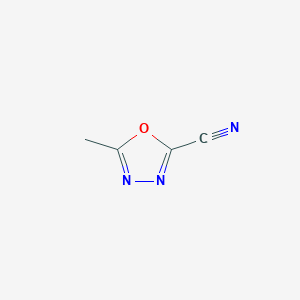

5-Methyl-1,3,4-oxadiazole-2-carbonitrile

Beschreibung

5-Methyl-1,3,4-oxadiazole-2-carbonitrile is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methyl group at the 5-position and a cyano group at the 2-position. The 1,3,4-oxadiazole ring system is characterized by two nitrogen atoms and one oxygen atom in a five-membered aromatic arrangement, conferring electron-deficient properties that enhance reactivity in nucleophilic and electrophilic substitutions . The methyl group improves lipophilicity, while the cyano substituent acts as a strong electron-withdrawing group, influencing both electronic distribution and intermolecular interactions.

Eigenschaften

IUPAC Name |

5-methyl-1,3,4-oxadiazole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O/c1-3-6-7-4(2-5)8-3/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVYZBXIQAHHLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 5-Methyl-1,3,4-oxadiazole-2-carbonitrile typically involves the cyclization of hydrazides with methyl ketones. One common method employs potassium carbonate (K₂CO₃) as a base, which achieves efficient C-C bond cleavage through oxidative cleavage of Csp³-H bonds, followed by cyclization and deacylation . Industrial production methods often utilize similar synthetic routes, ensuring high yields and purity.

Analyse Chemischer Reaktionen

Route 1: Dehydration Ring Closure

A three-step process involving:

-

Ammonolysis : Dialkyl ester oxalate reacts with hydrazine hydrate to form monoalkyl oxalate hydrazide .

-

Acylation : The hydrazide undergoes reaction with fatty acid anhydride to yield 2-hydrazide-monoalkyl oxalate .

-

Dehydration : Cyclization under heat (60–65°C) produces the target compound via nitrogen gas release .

Route 2: Photoredox Catalysis

A method using hypervalent iodine reagents (e.g., 1a ) and aldehydes under LED irradiation:

-

Radical Formation : Homolysis of iodine reagents generates radicals B and D .

-

Hydrogen Abstraction : Radical B abstracts a hydrogen atom from aldehydes to form carbonyl radical C .

-

Cyclization : Reaction between C and D forms intermediate F , which rearranges to the oxadiazole .

| Reagents | Conditions | Yield |

|---|---|---|

| Hypervalent iodine | LED irradiation, dichloromethane | Up to 68% |

| Aldehydes | Argon atmosphere | — |

Condensation Reactions

The compound engages in condensation reactions with nucleophiles such as amines or alcohols to form complex derivatives. These reactions are critical for expanding its utility in medicinal chemistry, enabling the synthesis of bioactive molecules.

Dehydration-Cyclization

A five-step synthesis method involving:

-

Esterification : 2-Hydroxybenzoic acid converted to ethyl ester .

-

Protection : Hydroxyl group protection using (bromomethyl)cyclopropane .

-

Cyclization : Intramolecular dehydration using triphenylphosphine, triethylamine, and CCl₄ .

| Step | Reagents | Yield |

|---|---|---|

| Cyclization | Triphenylphosphine, CCl₄, 100°C | 52% |

Mechanistic Insights

The photoredox-catalyzed cyclization involves free radical intermediates, as evidenced by TEMPO trapping experiments . The hypervalent iodine reagent initiates radical chain reactions, leading to oxadiazole formation via a two-fold radical coupling mechanism .

Wissenschaftliche Forschungsanwendungen

5-Methyl-1,3,4-oxadiazole-2-carbonitrile has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Methyl-1,3,4-oxadiazole-2-carbonitrile involves its interaction with various molecular targets. For instance, in anticancer applications, it inhibits enzymes such as thymidylate synthase and topoisomerase II, leading to the disruption of DNA synthesis and cell proliferation . The compound’s electron-withdrawing properties also contribute to its effectiveness in various biological systems .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

5-Methyl-1,3,4-thiadiazole-2-carbonitrile

- Structural Difference : Replaces the oxygen atom in the oxadiazole ring with sulfur, forming a 1,3,4-thiadiazole core.

- Applications : Thiadiazoles are widely explored in medicinal chemistry due to their antimicrobial and antitumor activities, as seen in 5-Methyl-1,3,4-thiadiazol-2-amine (), which exhibited antifungal activity against Candida albicans .

5-Phenyl-1,3,4-oxadiazole Derivatives

- Synthetic Yields: Derivatives like 5-amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile are synthesized in moderate yields (53–58%), reflecting challenges in introducing bulky substituents .

Oxazole Derivatives

- Core Heterocycle : Oxazoles contain one oxygen and one nitrogen atom, reducing ring strain compared to oxadiazoles.

- Example: 5-Amino-2-(3,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile (MW 254.07) incorporates electron-withdrawing chloro groups, which may enhance binding to biological targets but reduce solubility .

Physicochemical Properties

| Compound | Molecular Weight | Melting Point (°C) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 5-Methyl-1,3,4-oxadiazole-2-carbonitrile | 135.12 (calc.) | Not reported | Methyl, cyano | High electron deficiency |

| 5-Methyl-1,3,4-thiadiazole-2-carbonitrile | 141.19 | Not reported | Methyl, cyano | Moderate electron deficiency |

| 5-Phenyl-1,3,4-oxadiazole-2-thiol derivatives | 280–340 | 177–196 | Phenyl, thiol | High crystallinity, π-π interactions |

| 5-Amino-2-(3,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile | 254.07 | Not reported | Dichlorophenyl, amino | Lipophilic, potential H-bonding |

Biologische Aktivität

5-Methyl-1,3,4-oxadiazole-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

5-Methyl-1,3,4-oxadiazole-2-carbonitrile belongs to the oxadiazole family, characterized by a five-membered ring containing nitrogen atoms. The presence of the carbonitrile group enhances its reactivity and potential biological activity.

Antibacterial Activity

The antibacterial properties of 5-methyl-1,3,4-oxadiazole derivatives have been extensively studied. For instance, a synthesized derivative demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 5-Methyl-1,3,4-oxadiazole-2-carbonitrile | Staphylococcus aureus | 25 |

| 5-Methyl-1,3,4-oxadiazole-2-carbonitrile | Escherichia coli | 50 |

| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | Klebsiella pneumoniae | 100 |

The study highlighted that the compound exhibited a significant zone of inhibition against tested strains when compared to standard antibiotics like gentamicin .

Antifungal Activity

In addition to antibacterial properties, 5-methyl-1,3,4-oxadiazole derivatives have shown antifungal activity. Research indicated that certain derivatives were effective against fungal strains such as Aspergillus niger. The following table summarizes the antifungal efficacy:

| Compound | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| 5-Methyl-1,3,4-oxadiazole-2-carbonitrile | Aspergillus niger | 50 |

| Other derivatives | Various strains | 25 - 200 |

The results suggest that structural modifications in oxadiazole derivatives can significantly influence their antifungal potency .

Anticancer Activity

The anticancer potential of 5-methyl-1,3,4-oxadiazole derivatives has been explored in various studies. Notably, one study demonstrated that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The following data illustrates the cytotoxic effects:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 5-Methyl-1,3,4-oxadiazole derivative A | MCF-7 | 0.65 |

| 5-Methyl-1,3,4-oxadiazole derivative B | HepG2 | 5.5 |

| Doxorubicin (control) | MCF-7 | 0.50 |

Mechanistic studies revealed that these compounds act by inhibiting key enzymes involved in cancer cell proliferation and inducing apoptotic pathways .

Case Studies

Several case studies have documented the synthesis and biological evaluation of various oxadiazole derivatives:

- Synthesis and Evaluation : A study synthesized several oxadiazole derivatives and evaluated their biological activities against multiple bacterial and fungal strains. The findings indicated that specific substitutions on the oxadiazole ring significantly enhanced both antibacterial and antifungal activities .

- Cytotoxicity Assessment : Another research focused on the cytotoxicity of synthesized oxadiazoles against different cancer cell lines. Results showed promising activity with IC50 values in the micromolar range for several derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methyl-1,3,4-oxadiazole-2-carbonitrile, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization of thiosemicarbazide derivatives or through oxidative cyclization of acylhydrazides. For example, refluxing precursors (e.g., substituted hydrazides) with phosphorus oxychloride (POCl₃) or using hypervalent iodine reagents under anhydrous conditions yields the oxadiazole core. Solvent choice (e.g., ethanol, n-butanol) and catalysts (e.g., KOH, ammonium acetate) significantly impact yield .

- Key Parameters : Monitor reaction time (typically 3–6 hours) and temperature (80–120°C). Purification via recrystallization (ethanol/water mixtures) or column chromatography is recommended .

Q. Which spectroscopic techniques are most reliable for confirming the structure of 5-Methyl-1,3,4-oxadiazole-2-carbonitrile?

- Methodology :

- NMR : ¹H and ¹³C NMR can identify methyl groups (δ ~2.5 ppm for CH₃) and nitrile carbons (δ ~115 ppm).

- IR : The nitrile group exhibits a sharp peak near 2240 cm⁻¹, while the oxadiazole ring shows C=N stretching at 1600–1650 cm⁻¹ .

- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯N interactions) and confirms planar geometry of the oxadiazole ring .

Q. What are the common intermediates and byproducts in the synthesis of this compound?

- Intermediates : Acylhydrazides, thiosemicarbazides, or cyanomethyl derivatives.

- Byproducts : Uncyclized hydrazides or dimerized products (e.g., bis-oxadiazoles). Use TLC or HPLC to monitor reaction progress .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 5-Methyl-1,3,4-oxadiazole-2-carbonitrile in nucleophilic substitution or cycloaddition reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions. The nitrile group’s electron-withdrawing nature increases electrophilicity at the oxadiazole C-2 position, favoring nucleophilic attacks .

- Validation : Compare computed reaction pathways (activation energies) with experimental kinetic data .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. no activity) for this compound?

- Methodology :

- Purity Analysis : Confirm compound purity (>95%) via HPLC or GC-MS to rule out impurities affecting bioassays .

- Assay Variability : Test under standardized conditions (e.g., MIC protocols for antimicrobial studies).

- Structural Analogues : Compare with derivatives (e.g., 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine) to identify structure-activity relationships .

Q. How does the methyl substituent influence the photophysical properties of 5-Methyl-1,3,4-oxadiazole-2-carbonitrile?

- Methodology :

- UV-Vis Spectroscopy : Methyl groups induce bathochromic shifts due to hyperconjugation.

- Fluorescence Studies : Compare quantum yields with non-methylated analogues (e.g., 1,3,4-oxadiazole-2-carbonitrile).

- TD-DFT Calculations : Model excited-state transitions to correlate with experimental spectra .

Q. What advanced techniques characterize the solid-state behavior of this compound (e.g., polymorphism, crystallinity)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.